1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride
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Overview
Description
1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a phenyl ring, along with a methylamino group and a butanone structure. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl precursor. This can be achieved through difluoromethylation reactions, which introduce the difluoromethyl group onto the phenyl ring. Common reagents for this step include difluoromethylating agents such as ClCF2H or difluorocarbene precursors .
The next step involves the formation of the butanone structure, which can be achieved through various organic synthesis techniques, including aldol condensation or Grignard reactions. The final step is the introduction of the methylamino group, which can be accomplished through reductive amination or other amination reactions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride can be compared with other similar compounds, such as:
1-[4-(trifluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-[4-(fluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride: Contains a fluoromethyl group instead of a difluoromethyl group.
1-[4-(methyl)phenyl]-2-(methylamino)butan-1-one hydrochloride: Lacks the fluorine atoms, which can affect its chemical and biological properties.
Properties
CAS No. |
2624134-83-2 |
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Molecular Formula |
C12H16ClF2NO |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
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